Diquat dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

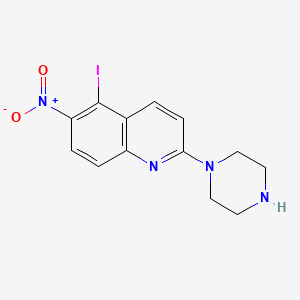

Diquat dichloride is an organic dicationic compound widely used as a non-selective contact herbicide. It is known for its ability to cause desiccation and defoliation in plants. The compound is highly soluble in water and is often used in agricultural settings to control broad-leaved weeds and grasses. This compound is recognized for its rapid action and effectiveness in various environmental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diquat dichloride is synthesized through the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2’-bipyridine with 1,2-dibromoethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the oxidative coupling and subsequent ethylene bridge formation .

Análisis De Reacciones Químicas

Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .

Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .

Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .

Aplicaciones Científicas De Investigación

Diquat dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of redox reactions and radical chemistry.

Biology: Employed in research on oxidative stress and its effects on cellular structures.

Medicine: Investigated for its potential role in inducing oxidative stress in cancer cells, leading to apoptosis.

Industry: Utilized in agricultural settings for weed control and crop desiccation

Mecanismo De Acción

The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .

Comparación Con Compuestos Similares

Paraquat: Another bipyridyl herbicide with a similar mechanism of action but higher toxicity to humans.

Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and effectiveness

Uniqueness: Diquat dichloride is unique in its rapid action and effectiveness in a wide range of environmental conditions. Unlike paraquat, it is less toxic to humans, making it a preferred choice in certain agricultural applications .

Propiedades

Número CAS |

4032-26-2 |

|---|---|

Fórmula molecular |

C12H12Cl2N2 |

Peso molecular |

255.14 g/mol |

Nombre IUPAC |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |

InChI |

InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |

Clave InChI |

SKYNPRKUXHXZFJ-UHFFFAOYSA-L |

SMILES canónico |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)

![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)

![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)